(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichloromethoxyphenyl group and a pyrazolobenzimidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolobenzimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichloromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the enone linkage: This can be accomplished through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The dichloromethoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the dichlorophenyl group but differ in their overall structure and properties.
Pyrazolobenzimidazoles: Compounds with similar core structures but different substituents.
Uniqueness
(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further study and application in various fields.
Properties
IUPAC Name |
(E)-3-(3,4-dichloro-5-methoxyphenyl)-1-(2-methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O2/c1-4-11-27-17-7-5-6-8-18(17)28-23(27)21(14(2)26-28)19(29)10-9-15-12-16(24)22(25)20(13-15)30-3/h4-10,12-13H,1,11H2,2-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCJGTXFXJLODG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C=CC4=CC(=C(C(=C4)Cl)Cl)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)/C=C/C4=CC(=C(C(=C4)Cl)Cl)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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